molecular formula C15H18N2O2 B4193607 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

Cat. No. B4193607
M. Wt: 258.32 g/mol
InChI Key: GVQDQHULNWBCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as DMPIAA and is used in the synthesis of various organic molecules.

Scientific Research Applications

2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide has shown potential applications in various fields of scientific research. One of the primary applications of DMPIAA is in the synthesis of organic molecules. This compound can be used as a building block to create more complex molecules, which can be used in drug discovery and development.

Mechanism of Action

The mechanism of action of 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide is not well understood. However, it is believed that this compound may interact with various enzymes and receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, some studies have suggested that this compound may have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide in lab experiments is its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, the limited understanding of its mechanism of action and potential side effects may limit its use in some experiments.

Future Directions

There are several future directions for research on 2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide. One area of interest is in the development of new organic molecules using DMPIAA as a building block. Another potential direction is in the investigation of its anti-inflammatory and antioxidant properties. Further research is also needed to better understand the mechanism of action and potential side effects of this compound.
In conclusion, this compound is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various scientific fields.

properties

IUPAC Name

2-[3-(2,2-dimethylpropanoyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)14(19)11-8-17(9-13(16)18)12-7-5-4-6-10(11)12/h4-8H,9H2,1-3H3,(H2,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQDQHULNWBCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide
Reactant of Route 3
Reactant of Route 3
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide
Reactant of Route 4
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide
Reactant of Route 5
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide
Reactant of Route 6
Reactant of Route 6
2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.